molecular formula C19H22O2 B14117901 OE+/--Methoxy-OE+/--(4-tert-butylphenyl)acetophenone

OE+/--Methoxy-OE+/--(4-tert-butylphenyl)acetophenone

Cat. No.: B14117901
M. Wt: 282.4 g/mol
InChI Key: SGPKZRJAWYZOOY-UHFFFAOYSA-N
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Description

OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone is a synthetic organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a methoxy group and a tert-butylphenyl group attached to an acetophenone core. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylphenol with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and stability. These interactions play a crucial role in determining the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone can be compared with other similar compounds such as:

    Methoxyacetophenone: Lacks the tert-butyl group, resulting in different reactivity and applications.

    tert-Butylphenylacetophenone: Lacks the methoxy group, leading to variations in chemical properties and uses.

    Methoxy-tert-butylbenzene:

The presence of both the methoxy and tert-butyl groups in OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone makes it unique, providing a balance of electronic and steric effects that influence its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2-methoxy-1-phenylethanone

InChI

InChI=1S/C19H22O2/c1-19(2,3)16-12-10-15(11-13-16)18(21-4)17(20)14-8-6-5-7-9-14/h5-13,18H,1-4H3

InChI Key

SGPKZRJAWYZOOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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